molecular formula C12H17N B8641944 1-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline CAS No. 57928-07-1

1-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8641944
CAS No.: 57928-07-1
M. Wt: 175.27 g/mol
InChI Key: QJPCXYVBOFQRCC-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

57928-07-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-ethyl-4-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H17N/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13/h4-7,10H,3,8-9H2,1-2H3

InChI Key

QJPCXYVBOFQRCC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C2=CC=CC=C21)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methylquinoline (lepidine) (1.43 g, 10 mmol) and 50 ml of glacial acetic acid were added together and cooled to 10° C. Sodium cyanoborohydride (2.64 g, 42 mmol) was added gradually, and the reaction was stirred at 25° for 2 hours, and then heated at 55° for 11/2 hours. After stirring overnight at 25°, the reaction was neutralised with concentrated ammonium hydroxide to pH 10.5, and then the product was extracted into methylene chloride and evaporated. The crude product was purified on a silica gel column eluting with hexane to give 0.55 g (31% yield) of the title compound. MS: 175 (M+), 160 (M+ -Me); NMR: CDCl3 δ 1.22 (tr, J=7 Hz, 3, NCH2Me), 1.30 (d, J=3.5, 3, CHMe), 1.5-2.3 (m, 2, CH2), 2.89 (sextet, 1, CHMe), 3.29 (tr, 2, NCH2), 3.30 (quartet, 2, NCH2Me), 6.59 (m-tr, 2, Ar), 7.10 (m-tr, 2, Ar).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31%

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